Cas no 40361-79-3 (Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate)

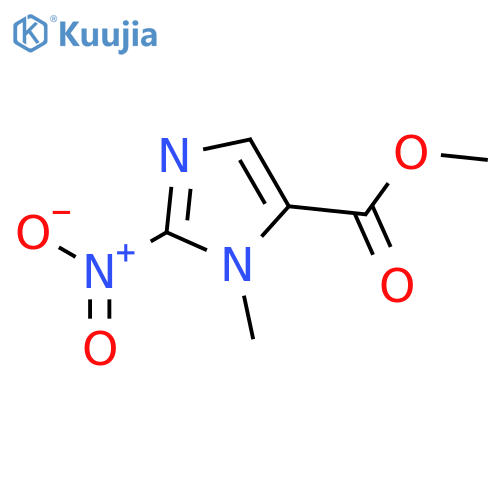

40361-79-3 structure

商品名:Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

- 3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester

- methyl 1-methyl-2-nitro-imidazole-5-carboxylate

- methyl 3-methyl-2-nitroimidazole-4-carboxylate

- AKOS006293393

- NSC307220

- 40361-79-3

- DB-069995

- MFCD06738745

- NSC-307220

- CHEMBL3247251

- 1H-Imidazole-5-carboxylic acid, 1-methyl-2-nitro, methyl ester

- AB27794

- CS-0199781

- NSC 307220

- AS-30828

- DTXSID40878902

- METHYL3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

- 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE

- METHYL 1-METHYL-2-NITRO-1H-IMIDAZOLE-5-CARBOXYLATE

-

- MDL: MFCD06738745

- インチ: InChI=1S/C6H7N3O4/c1-8-4(5(10)13-2)3-7-6(8)9(11)12/h3H,1-2H3

- InChIKey: BQTWOZOPNUFRHG-UHFFFAOYSA-N

- ほほえんだ: CN1C(=CN=C1[N+](=O)[O-])C(=O)OC

計算された属性

- せいみつぶんしりょう: 185.04400

- どういたいしつりょう: 185.04365571g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 89.9Ų

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 374.6±34.0 °C at 760 mmHg

- フラッシュポイント: 180.4±25.7 °C

- PSA: 89.94000

- LogP: 0.63810

- じょうきあつ: 0.0±0.8 mmHg at 25°C

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Room temperature

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D968232-5g |

3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester |

40361-79-3 | 95% | 5g |

$2675 | 2024-07-28 | |

| Fluorochem | 225129-1g |

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate |

40361-79-3 | 95% | 1g |

£674.00 | 2022-02-28 | |

| TRC | M223753-50mg |

Methyl 3-Methyl-2-nitro-3H-imidazole-4-carboxylate |

40361-79-3 | 50mg |

$ 115.00 | 2022-06-04 | ||

| TRC | M223753-100mg |

Methyl 3-Methyl-2-nitro-3H-imidazole-4-carboxylate |

40361-79-3 | 100mg |

$ 160.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y0989431-5g |

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate |

40361-79-3 | 95% | 5g |

$2550 | 2024-08-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-269481-10 mg |

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, |

40361-79-3 | 10mg |

¥1,203.00 | 2023-07-10 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0044-5g |

3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester |

40361-79-3 | 97% | 5g |

11787.79CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D968232-250mg |

3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester |

40361-79-3 | 95% | 250mg |

$285 | 2024-07-28 | |

| abcr | AB282718-250mg |

3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester, 97%; . |

40361-79-3 | 97% | 250mg |

€461.60 | 2025-02-15 | |

| A2B Chem LLC | AD30546-100mg |

3-Methyl-2-nitro-3h-imidazole-4-carboxylic acid methyl ester |

40361-79-3 | ≥ 96% (Assay) | 100mg |

$257.00 | 2024-04-20 |

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

40361-79-3 (Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate) 関連製品

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:40361-79-3)Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

清らかである:99%

はかる:5g

価格 ($):2590.0